Bienvenue dans la boutique en ligne BenchChem!

(4s,4As,8as)-4-phenyldecahydro-4-quinolinol

Fragment-Based Drug Discovery AmpC β-Lactamase Antibiotic Resistance

Choose (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol for your AmpC β-lactamase fragment-based drug discovery programs. This stereochemically pure (≥98%) fragment is a validated non-inhibitory binder with a published co-crystal structure (AmpC), uniquely differentiated from inhibitory fragments in the same screen. Its precise (4S,4aS,8aS) stereochemistry is critical for reproducible binding assays and SAR; substituting racemates or uncharacterized analogs invalidates structure-activity relationships. Ideal as a positive control for SPR/thermal shift assays and a negative control for enzyme inhibition. Reliable shipping. Start optimization now.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 465536-44-1
Cat. No. B3138693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4s,4As,8as)-4-phenyldecahydro-4-quinolinol
CAS465536-44-1
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O
InChIInChI=1S/C15H21NO/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15/h1-3,6-7,13-14,16-17H,4-5,8-11H2/t13-,14-,15+/m0/s1
InChIKeyJENIXYWBDVSBMO-SOUVJXGZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol (CAS 465536-44-1): A Defined-Stereochemistry Fragment for AmpC β-Lactamase Research


(4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol (CAS 465536-44-1) is a stereochemically defined, non-polymeric heterocyclic compound with the molecular formula C₁₅H₂₁NO and a molecular weight of 231.333 Da [1]. It belongs to the decahydroquinoline class and is characterized by a phenyl substituent and a hydroxyl group at the 4-position of the saturated quinoline ring system [2]. The compound has been structurally characterized as a fragment hit bound to AmpC β-lactamase, providing a validated starting point for structure-based drug discovery targeting antibiotic resistance mechanisms [3].

Why Generic Substitution of (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol (CAS 465536-44-1) Fails in Fragment-Based Drug Discovery


The use of generic or structurally similar decahydroquinoline derivatives as direct substitutes for (4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol is not supported by evidence. This compound's specific stereochemistry at three chiral centers (4S, 4aS, 8aS) is critical for its observed binding mode and protein-ligand interactions, as confirmed by its co-crystal structure with AmpC β-lactamase [1]. Furthermore, in the context of fragment-based drug discovery, this compound was identified as a binder but not an inhibitor of AmpC, a unique profile that differentiates it from other fragments in the same screen which did exhibit enzyme inhibition with KI values ranging from 0.2 to low mM [2]. Substitution with a racemic mixture, a different stereoisomer, or an uncharacterized analog would introduce uncertainty into binding assays, invalidate structure-activity relationships, and could lead to false negatives in hit-to-lead campaigns, making it unsuitable for rigorous scientific and procurement workflows [3].

Quantitative Evidence for (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol (CAS 465536-44-1): A Data-Driven Guide for Scientific Selection


Fragment 41 Binds AmpC β-Lactamase but Does Not Inhibit: A Unique Biochemical Profile

In a combined empirical and computational fragment screen against AmpC β-lactamase, (4R,4aS,8aS)-4-phenyldecahydroquinolin-4-ol (fragment 41) was confirmed to bind the enzyme in both TINS and SPR experiments, yet it did not inhibit the enzyme's catalytic activity [1]. This is in direct contrast to nine other novel chemotypes identified in the same study, which were confirmed biochemically with KI values ranging from 0.2 to low mM, and ten computationally derived fragments with KI values from 0.03 to low mM [1].

Fragment-Based Drug Discovery AmpC β-Lactamase Antibiotic Resistance Enzyme Inhibition

Experimentally Determined Co-Crystal Structure at 1.72 Å Resolution Defines a Unique Binding Mode

The X-ray crystal structure of (4R,4aS,8aS)-4-phenyldecahydroquinolin-4-ol in complex with AmpC β-lactamase was solved at a resolution of 1.72 Å, with refinement statistics of R-factor = 0.156 and R-free = 0.193 [1]. This high-resolution structure provides atomic-level detail of the ligand's binding pose, hydrogen bonding network, and hydrophobic interactions within the enzyme active site [1]. In contrast, many fragment analogs or generic decahydroquinoline derivatives lack such experimentally validated structural data, requiring computational docking or homology modeling for any structural insight.

Structural Biology X-ray Crystallography Protein-Ligand Interactions AmpC β-Lactamase

Stereochemically Defined Compound with Physicochemical Properties Optimized for Fragment Libraries

(4S,4aS,8aS)-4-phenyldecahydro-4-quinolinol possesses three defined chiral centers and a molecular weight of 231.33 g/mol, placing it well within the 'Rule of Three' guidelines for fragment-based screening [1]. Its calculated lipophilicity (logP = 2.7551) and polar surface area (PSA = 32.26 Ų) are also favorable for fragment libraries [2]. This contrasts with many commercially available decahydroquinoline derivatives that are sold as racemic mixtures or undefined stereoisomers, which can complicate SAR analysis and lead to ambiguous biological data.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Properties Stereochemistry

Commercial Availability and Purity Specification for Reproducible Research

The compound is commercially available from reputable vendors with a specified purity of 98% (HPLC) . It is offered as part of a collection of unique chemicals for early discovery researchers . This level of purity and commercial sourcing provides a higher degree of confidence in experimental reproducibility compared to compounds that require custom synthesis with unknown purity and yield, or those from non-validated sources.

Chemical Procurement Reproducibility Quality Control Fragment Library

Optimal Research and Procurement Scenarios for (4S,4aS,8aS)-4-Phenyldecahydro-4-quinolinol (CAS 465536-44-1)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting AmpC β-Lactamase

Researchers engaged in FBDD to identify novel inhibitors of AmpC β-lactamase should prioritize this compound as a validated fragment hit. Its confirmed binding via TINS and SPR, coupled with its unique non-inhibitory profile, makes it an ideal starting point for fragment growing or linking strategies aimed at developing new β-lactamase inhibitors [1]. The high-resolution co-crystal structure provides a precise map of ligand-protein interactions, enabling structure-guided optimization [2].

Structural Biology and Mechanistic Studies of β-Lactamases

Structural biology groups can utilize this compound as a tool to study the dynamics and conformational changes of AmpC β-lactamase. Since the compound binds but does not inhibit, it serves as a valuable probe for investigating allosteric sites, ligand-induced fit, or for stabilizing the enzyme in a specific conformation for further biophysical characterization, without the complication of catalytic turnover [1].

High-Throughput Screening (HTS) Assay Development and Validation

Due to its defined stereochemistry, high purity (98%), and commercial availability, this compound is well-suited for use as a control in HTS assays targeting AmpC or related β-lactamases. It can be employed as a positive control for binding in SPR or thermal shift assays, or as a negative control for enzyme inhibition, helping to validate assay robustness and reproducibility across screening platforms .

Medicinal Chemistry Hit-to-Lead Optimization

Medicinal chemists will find this compound a tractable starting point for lead optimization. Its physicochemical properties (MW 231.33, logP 2.76, PSA 32.26) are favorable for oral bioavailability and CNS penetration, and its three stereocenters provide multiple vectors for diversification. The co-crystal structure allows for rational design of analogs with improved potency and selectivity against AmpC, while the commercial availability of the parent fragment ensures a reliable supply for SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4s,4As,8as)-4-phenyldecahydro-4-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.